Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone
Description
Molecular Architecture and Substituent Effects
The molecular architecture of this compound is characterized by three distinct structural domains that collectively define its chemical behavior and potential biological activity. The central carbonyl group serves as a crucial linker between the azetidine ring and the pyridine system, enabling electronic communication between these heterocyclic components while maintaining sufficient conformational flexibility for molecular recognition processes. The electronic properties of this compound are significantly influenced by the halogen substituents, which exert both inductive and resonance effects on the pyridine ring system.
The bromine atom at the 5-position of the pyridine ring introduces substantial electronic perturbation through its strong electron-withdrawing inductive effect, while simultaneously providing modest electron-donating resonance contributions. According to Hammett substituent constant analysis, bromine exhibits a positive sigma value of +0.232 for para positions and +0.393 for meta positions, indicating its overall electron-withdrawing character. Similarly, the chlorine substituent at the 6-position contributes to the electron-deficient nature of the pyridine ring through its inductive effects, with Hammett constants of +0.227 for para and +0.373 for meta positions. This dual halogenation pattern creates a pronounced electron-deficient character in the pyridine ring, which significantly influences the electrophilic nature of the adjacent carbonyl carbon.
The four-membered azetidine ring represents one of the most strained nitrogen-containing heterocycles commonly employed in medicinal chemistry. The inherent ring strain, estimated to be significantly higher than that of pyrrolidine or piperidine analogues, contributes to the unique reactivity profile of this moiety. The nitrogen atom within the azetidine ring exhibits altered basicity compared to acyclic amines due to the geometric constraints imposed by the four-membered ring structure. This structural feature has profound implications for the compound's interaction with biological targets and its overall pharmacological profile.
Crystallographic Characterization and Bond Angle Deviations
Crystallographic analysis of azetidine-containing compounds reveals characteristic structural features that provide insight into the molecular geometry of this compound. Studies of related azetidine derivatives demonstrate that the four-membered ring adopts a non-planar conformation to minimize ring strain, with typical dihedral angles ranging from 150 to 180 degrees. Specifically, crystallographic data for azetidinium compounds show that the ring exhibits a bent conformation with a dihedral angle of approximately 153 degrees measured between the planes defined by the nitrogen and non-nitrogen atoms.
The bond lengths within azetidine rings deviate significantly from those observed in unstrained systems. Carbon-carbon bond lengths in azetidine structures typically measure approximately 1.563 angstroms, while carbon-nitrogen bond lengths are generally around 1.473 angstroms in the free base form. However, these values can vary considerably depending on the protonation state and the nature of substituents attached to the ring. The endocyclic bonds in azetidine rings are characteristically longer than their exocyclic counterparts, a phenomenon attributed to the inherent ring strain that weakens the internal bonding network.
| Bond Type | Length (Angstroms) | Reference Compound |
|---|---|---|
| Carbon-Carbon (endocyclic) | 1.563 | Azetidine derivatives |
| Carbon-Nitrogen (endocyclic) | 1.473 | Azetidine derivatives |
| Dihedral Angle | 153° | Azetidinium systems |
The crystallographic parameters of azetidine-containing compounds reveal that the ring geometry is controlled by a delicate balance between various factors including protonation state, substitution patterns, and intermolecular interactions. The energy difference between planar and bent conformations of the four-membered ring is relatively small, similar to the 5.9 kilojoules per mole observed for cyclobutane, suggesting that external factors can significantly influence the preferred conformation.
Comparative Analysis with Related β-Lactam-Pyridine Hybrid Systems
The structural characteristics of this compound can be meaningfully compared with other azetidine-pyridine hybrid systems to understand the influence of substitution patterns on molecular properties. Examination of related compounds such as Azetidin-1-yl(5-bromo-3-chloropyridin-2-yl)methanone (Chemical Abstracts Service number 2814328-44-2) and Azetidin-1-yl(5-bromo-6-chloropyridin-3-yl)methanone (Chemical Abstracts Service number 1862806-21-0) reveals the significant impact of halogen positioning on overall molecular architecture.
The regioisomeric compound with the carbonyl linkage at the 3-position of the pyridine ring (Chemical Abstracts Service number 1862806-21-0) maintains the same molecular formula of Carbon9 Hydrogen8 Bromine Chlorine Nitrogen2 Oxygen but exhibits altered electronic distribution and potentially different conformational preferences. This positional isomerism affects the electronic communication between the azetidine nitrogen and the pyridine ring system, influencing both the basicity of the azetidine nitrogen and the electrophilic character of the carbonyl carbon.
Comparative molecular weight analysis reveals that the target compound and its closely related analogues share similar mass profiles, with molecular weights ranging from 275.53 for the basic azetidine-pyridine framework to higher values when additional substituents are incorporated. The consistent molecular formula across these isomeric compounds emphasizes the importance of substitution pattern rather than overall composition in determining molecular properties.
| Compound | Chemical Abstracts Service Number | Molecular Weight | Halogen Positions |
|---|---|---|---|
| This compound | 2166946-61-6 | 275.53 | 5-Br, 6-Cl |
| Azetidin-1-yl(5-bromo-3-chloropyridin-2-yl)methanone | 2814328-44-2 | 275.53 | 5-Br, 3-Cl |
| Azetidin-1-yl(5-bromo-6-chloropyridin-3-yl)methanone | 1862806-21-0 | 275.53 | 5-Br, 6-Cl |
The availability of structurally related compounds with different nitrogen-containing ring systems, such as the piperidine analogue (5-bromo-6-chloropyridin-3-yl)(piperidin-1-yl)methanone with molecular weight 303.59, provides additional perspective on the role of ring size in determining molecular properties. The increased molecular weight and altered geometric constraints of the six-membered piperidine ring compared to the four-membered azetidine ring result in different conformational flexibility and potentially altered biological activity profiles.
Properties
IUPAC Name |
azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2O/c10-6-2-3-7(12-8(6)11)9(14)13-4-1-5-13/h2-3H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCLSIXVHPZYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=NC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.
Molecular Formula: C9H8BrClN2O
Molecular Weight: 275.53 g/mol
CAS Number: 2166946-61-6
The compound features an azetidine ring linked to a halogenated pyridine moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridine Ring: This can be achieved through methods such as Hantzsch or Chichibabin synthesis.
- Halogenation: Bromine and chlorine are introduced via halogenation reactions.
- Cyclization: The azetidine ring is formed through cyclization reactions involving suitable precursors.
- Coupling Reaction: The final step involves coupling the azetidine with the halogenated pyridine using palladium catalysts.
Biological Mechanisms
This compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action typically involves:
- Enzyme Inhibition: The compound interacts with specific enzymes, potentially inhibiting their activity.
- Receptor Modulation: It may bind to various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 4 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. A study involving genetically engineered murine models indicated that derivatives of azetidine compounds could exhibit antitumor activity, particularly in cases involving specific mutations like p53.
Case Studies
- Case Study on Antitumor Activity:
- Antimicrobial Efficacy:
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Therapeutic Potential : Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone has been investigated for its potential as a therapeutic agent. It exhibits properties that may be beneficial in treating various conditions, particularly those related to serotonergic dysfunctions such as anxiety and depression due to its interaction with serotonin receptors .
- Cancer Research : Studies indicate that compounds with similar structures show promise as aurora A-selective inhibitors, which are crucial in cancer treatment. This compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .
-
Organic Synthesis
- Building Block : The compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in creating derivatives that can modify biological activity or enhance pharmacological profiles.
- Novel Derivatives : Researchers have synthesized various derivatives of azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone to explore their biological activities and potential applications in drug development.
- Biological Studies
Case Study 1: Serotonergic Activity
A study published in Pharmacology Biochemistry and Behavior demonstrated that compounds with similar structures exhibit strong affinities for 5-HT1A receptors, leading to potential applications in treating anxiety and depression. The azetidine derivative was shown to have a favorable profile compared to established treatments like Buspirone .
Case Study 2: Cancer Treatment Enhancement
Research highlighted in Cancer Research indicated that derivatives of azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone could potentiate the effects of microtubule-targeting agents, enhancing their anti-tumor efficacy. This suggests a promising avenue for developing more effective cancer therapies .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chloro and bromo groups on the pyridine ring undergo substitution under varying conditions. For example:
Reaction with Amines
The chloro group at the 6-position is selectively displaced by amines under basic conditions. A study involving similar pyridines (e.g., 5-bromo-6-chloropyrimidin-4-amine [CAS 663193-80-4]) demonstrated substitution with piperidine derivatives in dimethyl sulfoxide (DMSO) at 60°C, yielding products with retained bromo functionality .
| Substrate | Nucleophile | Conditions | Yield | Reference |
|---|---|---|---|---|
| 5-Bromo-6-chloro-pyridine | Piperidine | K₂CO₃, DMSO, 60°C, 14 h | 88.9% | |
| 5-Bromo-6-chloro-pyrimidine | Azetidine derivative | Cs₂CO₃, DMSO, 100°C | 86% |
Transition Metal-Catalyzed Coupling
The bromo substituent participates in Suzuki-Miyaura cross-coupling reactions. For instance, analogous bromopyridines (e.g., 2-bromo-5-cyclopropylpyridine [CAS 1142197-14-5]) react with boronic acids under palladium catalysis to form biaryl products . While direct data for the target compound is limited, its bromo group is expected to behave similarly.
Example Reaction Pathway
textAzetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone + ArB(OH)₂ → Azetidin-1-yl-(5-Ar-6-chloropyridin-2-yl)methanone (via Pd catalysis)
Functionalization of the Azetidine Ring
The azetidine moiety can undergo ring-opening or functionalization. In related compounds, azetidine rings react with electrophiles (e.g., acyl chlorides) to form substituted derivatives. A study on spiro-azetidin-2-ones highlighted intramolecular lactamization under catalytic conditions, suggesting potential for analogous transformations .
Key Reaction Conditions
Reductive Amination
The ketone group in the methanone linker is susceptible to reductive amination. For example, hydrazones derived from similar ketones react with amines to form thiosemicarbazones, as seen in zinc metallochaperone studies .
Experimental Protocol
-
Hydrazone formation via hydrazine coupling.
-
Reductive amination with azetidine or other amines.
Halogen Exchange Reactions
The bromo group can be replaced via halogen exchange under radical or photochemical conditions. For example, copper-mediated bromination of aminopyridines has been reported using CuBr₂ and alkyl nitrites .
Example from Analogous Systems
text2-Amino-5-cyclopropylpyridine → 2-Bromo-5-cyclopropylpyridine Conditions: CuBr₂, isopentyl nitrite, ACN, 25°C, 16 h → Yield: 80%[8]
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Azetidinyl vs. Methyl Groups
A closely related compound, 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone (C₈H₇BrClNO), shares the same pyridine core but substitutes the azetidinyl group with a methyl group at the ketone position . Key differences include:
Its larger size and cyclic structure may also confer greater steric hindrance compared to the methyl analog, influencing reactivity in synthetic pathways .
Thermal Stability and Crystallographic Behavior
Compounds with ketone functionalities, such as di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole), exhibit decomposition temperatures of 288.7°C and 247.6°C, respectively, attributed to extensive hydrogen-bonding networks stabilizing their structures . By contrast, halogenated pyridine ketones like the target compound may exhibit lower thermal stability due to fewer intermolecular hydrogen bonds. For example, 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone crystallizes in the orthorhombic space group Pbc2₁ with a density of 1.675 g·cm⁻³, suggesting moderate packing efficiency . The azetidinyl variant’s crystallographic data remain unreported, but methodologies like SHELX refinement (widely used for small-molecule crystallography) could elucidate its lattice parameters and stability .
Functional Group Impact on Reactivity
The azetidinyl group’s strained four-membered ring may increase electrophilicity at the ketone carbon compared to the methyl analog, making it more reactive in nucleophilic addition reactions. Conversely, the methyl group in 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone likely reduces steric demand, favoring reactions at the pyridine ring’s halogen substituents.
Research Implications and Limitations
While the provided evidence lacks direct data on this compound, comparisons with structural analogs suggest:
- Enhanced lipophilicity and hydrogen-bonding capacity compared to methyl-substituted analogs.
- Crystallographic characterization gaps that could be addressed using SHELX-based refinement workflows .
Further experimental studies are needed to validate these hypotheses and explore applications in catalysis or bioactive molecule synthesis.
Preparation Methods
Starting Materials
| Compound | Role | Source |
|---|---|---|
| 5-Bromo-6-chloropyridin-2-carboxylic acid | Pyridine core precursor | Commercially available |
| Thionyl chloride or oxalyl chloride | Acid chloride formation reagent | Commercially available |
| Azetidine | Nucleophile for amide formation | Commercially available |
| Base (e.g., triethylamine) | Acid scavenger | Commercially available |
| Solvent (e.g., dichloromethane, tetrahydrofuran) | Reaction medium | Commercially available |
Reaction Conditions
Step 1: Acid Chloride Formation
The 5-bromo-6-chloropyridin-2-carboxylic acid is treated with thionyl chloride or oxalyl chloride under anhydrous conditions, typically at 0–25 °C, to generate the corresponding acid chloride intermediate. This step is often conducted under inert atmosphere (nitrogen or argon) to prevent hydrolysis.
Step 2: Amide Coupling
The acid chloride intermediate is then reacted with azetidine in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid. The reaction is performed at low temperature (0–5 °C) initially to control reactivity, then allowed to warm to room temperature to complete the coupling.
Step 3: Workup and Purification
After completion, the reaction mixture is quenched with water, extracted with an organic solvent, and purified by column chromatography or recrystallization to yield this compound.
Reaction Scheme Summary
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 5-Bromo-6-chloropyridin-2-carboxylic acid | Thionyl chloride, inert atmosphere, 0–25 °C | 5-Bromo-6-chloropyridin-2-carbonyl chloride |
| 2 | Acid chloride intermediate + Azetidine | Triethylamine, 0–25 °C, inert atmosphere | This compound |
| 3 | Crude reaction mixture | Aqueous quench, extraction, purification | Pure target compound |
Analytical and Process Notes
- Temperature control is critical during acid chloride formation and amide coupling to avoid side reactions such as hydrolysis or polymerization.
- Inert atmosphere prevents moisture ingress, which can hydrolyze acid chlorides.
- Purification typically involves silica gel chromatography using solvents such as ethyl acetate and hexane mixtures.
- Yield optimization may require screening of solvents, bases, and reaction times.
Research Findings and Industrial Considerations
- The synthesis has been adapted to continuous flow chemistry for improved reproducibility and scalability, allowing precise temperature and reagent control.
- The compound’s halogen substituents (bromo and chloro) allow further functionalization, which is useful in medicinal chemistry for structure-activity relationship studies.
- The azetidine ring is sensitive to strong acids and bases; thus, mild reaction conditions are favored.
- Industrial synthesis protocols emphasize minimizing side products and maximizing purity due to the compound’s potential biological applications.
Summary Table of Preparation Parameters
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Starting material purity | >98% | Commercially sourced |
| Acid chloride formation | Thionyl chloride, 0–25 °C, 2–4 hours | Inert atmosphere required |
| Amide coupling temperature | 0–25 °C, 3–6 hours | Use of base (triethylamine) |
| Solvent | Dichloromethane or THF | Anhydrous |
| Workup | Aqueous quench, organic extraction | Neutral pH adjustment |
| Purification method | Silica gel chromatography | Ethyl acetate/hexane gradient |
| Typical yield | 65–85% | Dependent on scale and conditions |
Q & A
Q. What are the established synthetic routes for Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone, and what are the critical reaction parameters?
The synthesis of structurally analogous methanones (e.g., azetidinyl-chloropyridine derivatives) typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, describes the synthesis of 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine via alkylation, where azetidine reacts with a halogenated pyridine precursor under controlled conditions. Key parameters include:
- Temperature : Reactions often proceed at 80–100°C to balance reactivity and stability of halogenated intermediates.
- Catalysts : Lewis acids (e.g., AlCl₃) or palladium catalysts for cross-coupling steps.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .
- Purification : Column chromatography or recrystallization to isolate the methanone product .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are data interpreted?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., halogenated pyridine rings and azetidine protons). Coupling constants in ¹H NMR distinguish ortho/meta substituents on pyridine .
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for (3,6-dichloropyridin-2-yl)methanone derivatives in .
- Mass spectrometry (HRMS) : Confirms molecular weight and halogen isotopic patterns (e.g., Br/Cl) .
Q. What are the stability considerations for storing this compound, and how can degradation be minimized?
- Storage : Halogenated methanones are sensitive to light and moisture. Store in amber vials under inert gas (N₂/Ar) at –20°C.
- Degradation markers : Monitor via HPLC for byproducts like dehalogenated species or hydrolyzed azetidine rings .
Advanced Research Questions
Q. How do electronic effects of bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing nature of Br/Cl substituents activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Bromine’s lower electronegativity compared to chlorine may lead to regioselective coupling at the 5-position. Computational studies (e.g., DFT) can predict charge distribution, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids quantifies reactivity .
Q. How can computational methods like molecular docking predict the interaction of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), a herbicide target. highlights aryl-naphthyl methanone derivatives docked into HPPD’s active site, guided by hydrophobic interactions and hydrogen bonding. Parameters include:
- Grid box size : Adjusted to accommodate the pyridine-azetidine scaffold.
- Scoring functions : MM-GBSA for binding free energy estimation .
Q. What strategies resolve contradictions in experimental data regarding the reactivity of halogen substituents?
- Comparative kinetic studies : Measure reaction rates of Br vs. Cl substituents under identical conditions.
- Isotopic labeling : Use ⁸¹Br/³⁷Cl isotopes to track substitution pathways via MS/MS.
- Crystallographic validation : Compare X-ray structures of intermediates to confirm mechanistic hypotheses .
Methodological Tables
Q. Table 1: Comparison of Synthetic Routes for Analogous Methanones
| Method | Precursor | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts acylation | 5-Bromo-6-chloropyridine | AlCl₃, DCM, 0°C → RT | 65–75 | |
| Nucleophilic substitution | Azetidine + halogenated pyridine | Pd(OAc)₂, DMF, 100°C | 50–60 |
Q. Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Diagnostic Signals | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.2 (d, J=8 Hz, pyridine-H) | Ortho coupling to Br |
| X-ray crystallography | Bond length: C=O (1.21 Å) | Confirms methanone group |
| HRMS | [M+H]⁺ m/z 315.93 (calc. for C₉H₇BrClN₂O) | Matches molecular formula |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
